molecular formula C8H6N2OS B107003 Benzo[d]isothiazole-3-carboxamide CAS No. 16807-21-9

Benzo[d]isothiazole-3-carboxamide

Cat. No. B107003
CAS RN: 16807-21-9
M. Wt: 178.21 g/mol
InChI Key: BAKAGHXBJJLTDB-UHFFFAOYSA-N
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Description

Benzo[d]isothiazole-3-carboxamide is a chemical compound that has garnered interest in various fields of medicinal chemistry due to its potential therapeutic applications. The compound has been explored for its antipsychotic properties, with several derivatives showing affinity for dopamine D2 and serotonin 5HT2A and 5HT1A receptors. These derivatives have demonstrated activity in animal models predictive of antipsychotic activity and a potential for reduced extrapyramidal symptoms (EPS) liability .

Synthesis Analysis

The synthesis of benzo[d]isothiazole-3-carboxamide derivatives has been approached through various methods. One notable derivative, 6-((1H-Pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamide, was identified as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). This compound, referred to as 27o (VU6001376), was synthesized with an improved metabolic clearance and CYP1A2 profile, showing promise in a rodent model of Parkinson's disease . Another approach involved the use of N,N'-carbonyldi[2(3H)-benzoxazolethione] as a condensing agent for the preparation of amides, esters, peptides, and polyamides, demonstrating the versatility of benzo[d]isothiazole derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of benzo[d]isothiazole-3-carboxamide derivatives has been characterized using various spectroscopic techniques. For instance, a novel pyrazole derivative was synthesized and its structure confirmed by single crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . Additionally, the molecular geometries and electronic structures of these compounds have been optimized and calculated using ab initio methods, providing insights into the structural parameters and the electrophilic and nucleophilic regions of the molecular surface .

Chemical Reactions Analysis

Benzo[d]isothiazole-3-carboxamide derivatives have been involved in various chemical reactions. Regioselective lithiation and functionalization of 3-(benzyloxy)isothiazole have been reported, showcasing the direct functionalization of the isothiazole heteroaromatic system and its application in the synthesis of thioibotenic acid . Moreover, the intramolecular Heck reaction has been employed to synthesize benzo[4,5]isothiazolo[2,3-a]indole 5,5-dioxides from 3-aryl(tosylamino)methyl-2-bromoindoles, demonstrating the versatility of benzo[d]isothiazole derivatives in complex heterocyclic syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]isothiazole-3-carboxamide derivatives have been extensively studied. For example, the thermal decomposition of a pyrazole derivative was investigated using thermogravimetric analysis, and its nonlinear optical properties were discussed based on polarizability and hyperpolarizability values . Additionally, the biological characterization of these derivatives has been conducted, with one study focusing on the inhibition of Mycobacterium tuberculosis DNA GyrB, revealing significant inhibitory activity and providing insights into the ligand-protein interactions .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Benzo[d]isothiazole-3-carboxamide derivatives have shown promising antimicrobial activities. For instance, certain compounds synthesized from this chemical exhibited significant antimicrobial activity, especially against Mycobacterium tuberculosis, a key pathogen in tuberculosis (Wang et al., 2012). Another study reported the development of molecules combining a thiazole aminopiperidine core and carbamide side chain, showing in vitro efficacy against Mycobacterium tuberculosis (K. Reddy et al., 2014).

Potential in Neurological Disorders

A novel series of benzo[d]isothiazole-3-carboxamides was identified as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4), demonstrating potential for treating neurological disorders like Parkinson's disease (S. Bollinger et al., 2018).

Anticancer Properties

Benzo[d]isothiazole derivatives were evaluated against various cancers, including leukemia and solid tumor-derived cell lines. Some of these compounds showed marked cytotoxicity and inhibited the growth of leukemia cell lines (P. Vicini et al., 2003). Additionally, novel analogs with a 2-amino benzo[d]thiazolyl substituted pyrazol-5-one structure displayed promising antibacterial activity and were also assessed for cytotoxicity against a mammalian cell line, indicating potential in antibacterial and cancer therapies (M. Palkar et al., 2017).

Potential in Arthritis Treatment

N-benzo[d]isothiazol-3-yl-amidines were studied for their effectiveness in articular diseases such as arthritis. They showed inhibitory effects on inflammatory markers and helped in preserving proteoglycan in human articular chondrocytes (A. Panico et al., 2004); (P. Vicini et al., 2007).

Antipsychotic Potential

Some benzisoxazole- and benzisothiazole-3-carboxamides demonstrated affinity for dopamine D2 and serotonin receptors, showing activity in models predictive of antipsychotic activity. This suggests their potential use in treating psychiatric disorders (N. Hrib et al., 1994).

Future Directions

Benzothiazoles, including Benzo[d]isothiazole-3-carboxamide, have potential as antiviral agents. They play a pivotal role in the design and development of antiviral drugs. The future designs of novel broad-spectrum benzothiazole-based antiviral agents could be used against emerging viral diseases .

properties

IUPAC Name

1,2-benzothiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-8(11)7-5-3-1-2-4-6(5)12-10-7/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKAGHXBJJLTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576136
Record name 1,2-Benzothiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzothiazole-3-carboxamide

CAS RN

16807-21-9
Record name 1,2-Benzisothiazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16807-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzothiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SR Bollinger, DW Engers, JD Panarese… - Journal of Medicinal …, 2018 - ACS Publications
This work describes the discovery and characterization of novel 6-(1H-pyrazolo[4,3-b]pyridin-3-yl)amino-benzo[d]isothiazole-3-carboxamides as mGlu 4 PAMs. This scaffold provides …
Number of citations: 12 pubs.acs.org
N Cristiano - 2020 - theses.hal.science
Glutamate is the major excitatory neurotransmitter of the mammalian central nervous system (CNS) and is able to bind two different families of receptors: ionotropic (iGluRs) and …
Number of citations: 4 theses.hal.science

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